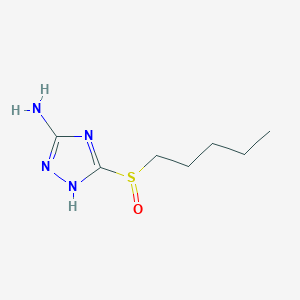

3-(pentylsulfinyl)-1H-1,2,4-triazol-5-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

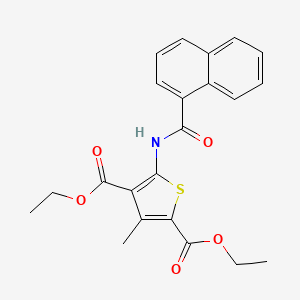

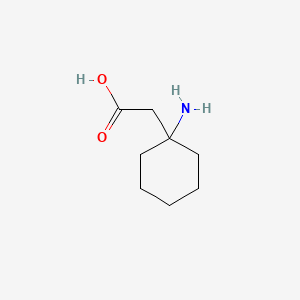

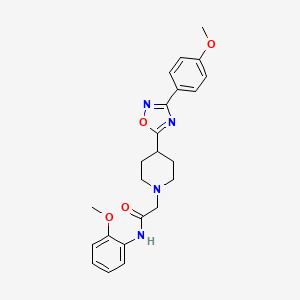

Molecular Structure Analysis

The molecular structure of a compound can be determined using techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry . These techniques provide information about the arrangement of atoms in the molecule and the nature of the chemical bonds between them.Chemical Reactions Analysis

The analysis of the chemical reactions of a compound involves studying its reactivity with various reagents under different conditions. This can provide information about the compound’s stability, its potential uses in synthesis, and its behavior in biological systems .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, solubility in various solvents, and its behavior under various conditions. These properties can be determined through a variety of experimental techniques .Scientific Research Applications

Green Chemistry in Synthesis

3-(pentylsulfinyl)-1H-1,2,4-triazol-5-amine and its derivatives are utilized in the development of environmentally friendly synthetic routes. A study showcases a metal- and oxidant-free approach to synthesize fully substituted 1H-1,2,4-triazol-3-amines, highlighting the environmental benefits of such methods. This process, involving a [2 + 1 + 2] cyclization strategy, offers a broad substrate scope, mild conditions, and is scalable for gram-scale applications. The synthesized compounds also demonstrate potential in organic chemistry, medicinal chemistry, and as optical materials due to their photophysical properties, such as fluorescence and aggregation-induced emission (AIE) (Guo et al., 2021).

Structural Chemistry and Hydrogen Bonding

The structural aspects of 1,2,4-triazole derivatives are crucial, as evident from the study of compounds like 4‐Amino‐3‐(1,2,3,4,5‐pentahydroxypentyl)‐1,2,4‐1H‐triazole‐5(4H)‐thione. These compounds exhibit significant hydrogen bonding interactions, resulting in a three-dimensional network structure. Understanding these structural characteristics is vital for exploring potential applications in various fields (Zhang et al., 2004).

Agricultural Applications

The triazole derivatives have notable significance in agriculture. They serve as the base for manufacturing a variety of agrochemicals like insecticides, fungicides, and plant growth regulators. Their role in creating high-energy substances and gas-generating compositions also points towards their utility in industrial applications (Nazarov et al., 2022).

Mechanism of Action

Target of action

1,2,4-Triazole derivatives are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of diseases in the human body .

Mode of action

The mode of action of 1,2,4-triazole derivatives can vary greatly depending on the specific compound and its chemical structure. They often operate as main pharmacophores through hydrogen-bonding and dipole interactions with biological receptors .

Biochemical pathways

The specific biochemical pathways affected by 1,2,4-triazole derivatives can vary greatly depending on the specific compound. Many of these compounds have been found to interact with various metabolic pathways, potentially influencing a wide range of biological processes .

Pharmacokinetics

The pharmacokinetics of 1,2,4-triazole derivatives can vary greatly depending on the specific compound. Factors such as absorption, distribution, metabolism, and excretion (ADME) can be influenced by the compound’s chemical structure and the route of administration .

Result of action

The molecular and cellular effects of 1,2,4-triazole derivatives can vary greatly depending on the specific compound. These compounds often exhibit a range of biological activities, including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities .

Action environment

The action, efficacy, and stability of 1,2,4-triazole derivatives can be influenced by various environmental factors. For example, factors such as temperature, pH, and the presence of other chemicals can potentially affect the compound’s action .

Safety and Hazards

Future Directions

The future directions for research on a compound can be suggested based on its properties and potential applications. This could involve further studies to better understand its properties, the development of new synthetic methods, or the exploration of its potential uses in areas such as medicine or materials science .

Properties

IUPAC Name |

5-pentylsulfinyl-1H-1,2,4-triazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N4OS/c1-2-3-4-5-13(12)7-9-6(8)10-11-7/h2-5H2,1H3,(H3,8,9,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLMNRDWVJJMOJH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCS(=O)C1=NC(=NN1)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-morpholinoethanone](/img/structure/B2595024.png)

![2-[4-nitro-3-(2,2,2-trifluoroethoxy)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2595026.png)

![Bicyclo[1.1.1]pentane-1-thiol](/img/structure/B2595027.png)

![(Z)-N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1-(3,4-dichlorophenyl)ethylidene}hydroxylamine](/img/structure/B2595033.png)

![5-benzoyl-N-({1-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)-2,3-dihydro-1H-pyrrolizine-1-carboxamide](/img/structure/B2595034.png)

![N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3-methoxynaphthalene-2-carboxamide](/img/structure/B2595035.png)

![2-amino-7,7-dimethyl-4-[4-(methylsulfanyl)phenyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B2595036.png)

![ethyl 4-(4-hydroxy-3-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B2595037.png)